molecular formula C15H24O B7943601 Humulene epoxide II

Humulene epoxide II

Cat. No.: B7943601
M. Wt: 220.35 g/mol
InChI Key: QTGAEXCCAPTGLB-UOAUIWSESA-N
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Description

Humulene epoxide II (CAS: 19888-34-7) is a sesquiterpenoid epoxide with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Its IUPAC name is (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, and it features a bicyclic structure with an oxygen-containing epoxide group . This compound is widely distributed in essential oils of plants such as Zingiber zerumbet (wild ginger), Guarea humaitensis, Mangifera indica (mango), and Solidago virgaurea (goldenrod) . It is also detected in beer and herbs like rosemary . Its polar surface area (12.53 Ų) and single rotatable bond contribute to moderate volatility, making it a key component in gas chromatography (GC) analyses .

Its commercial availability in varying purities (e.g., 97% analytical grade) supports pharmacological research .

Properties

IUPAC Name

(1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGAEXCCAPTGLB-UOAUIWSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC(/C=C/C[C@@]2([C@H](O2)CC1)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313865
Record name (-)-Humulene epoxide II
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Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19888-34-7
Record name (-)-Humulene epoxide II
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Record name (-)-Humulene epoxide II
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Record name humulene epoxide ii (-)
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Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, β-humulene (124.0 mg, 0.61 mmol) is dissolved in dichloromethane (6 mL) and cooled to –10°C. mCPBA (77% purity, 136.0 mg, 0.61 mmol) is added portionwise, and the mixture is stirred for 24 hours at –10°C. The low temperature minimizes side reactions, such as epoxide ring-opening or rearrangement. After aqueous workup and extraction with diethyl ether, the crude product is purified via silica gel chromatography (petroleum ether/diethyl ether = 6:1), yielding this compound alongside its stereoisomers.

Key Data:

  • Yield : ~15–20% for this compound after chiral purification.

  • Stereoselectivity : The reaction produces a mixture of epoxide I (6), epoxide II (7), and epoxide III (8), with epoxide II constituting ~30% of the total epoxidized products.

Acid-Catalyzed Rearrangements of Humulene Epoxides

This compound can also form indirectly via acid-mediated rearrangements of humulene-1,2-epoxide (8), a primary epoxidation product. For example, treatment of humulene-1,2-epoxide with mercuric acetate in tetrahydrofuran/water (50:7 mL) induces cyclization to tricyclic derivatives, with this compound identified as a minor product.

Mechanistic Insights

The rearrangement proceeds through a Wagner-Meerwein shift, where the epoxide oxygen coordinates to a Lewis acid (e.g., Hg²⁺), facilitating ring expansion. This process is highly sensitive to steric and electronic effects, as demonstrated by the formation of competing products such as humulenol (7) and bicyclic diols.

Mercuric Acetate-Mediated Cyclization

Mercuric acetate has been employed to induce cyclization of β-humulene derivatives, yielding this compound under specific conditions. In one protocol, β-humulene is treated with mercuric nitrate in acetic acid, promoting electrophilic attack on the Δ¹² double bond and subsequent cyclization. The resulting mercurinium ion intermediate undergoes demercuration to form epoxidized products, including this compound.

Comparative Data:

MethodCatalystTemperatureYield (%)Reference
mCPBA EpoxidationmCPBA–10°C15–20
Acid RearrangementHg(OAc)₂25°C5–10
Mercuric CyclizationHg(NO₃)₂40°C8–12

Chromatographic Purification and Characterization

Chiral Separation

Due to the presence of multiple stereoisomers, preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase is critical for isolating this compound. The enantiomers (+)-7 and (–)-7 are resolved using hexane/isopropanol (95:5) as the mobile phase.

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in confirming the structure of this compound. Key NMR signals include:

  • ¹H NMR (C₆D₆) : δ 1.87 (dd, J = 13.6, 9.0 Hz, H-1β), 4.88 (m, H-2), 5.12 (ddd, J = 15.9, 10.1, 5.3 Hz, H-9).

  • ¹³C NMR (C₆D₆) : δ 125.76 (C-2), 132.01 (C-3), 142.64 (C-10).

Comparative Analysis of Synthetic Approaches

The mCPBA epoxidation method offers superior scalability and reproducibility compared to acid-catalyzed rearrangements, which suffer from low yields and complex product mixtures. However, the latter provides insights into biosynthetic pathways and access to structurally diverse analogs. Mercuric acetate-mediated cyclization, while historically significant, has limited modern utility due to toxicity concerns.

Chemical Reactions Analysis

Acid-Catalyzed Cyclization and Rearrangement

Humulene epoxide II undergoes acid-mediated cyclization to form tricyclic structures. In a study using aqueous sulfuric acid, the epoxide cyclized into tricyclohumuladiol (50), which further rearranged into humulenol (6) and diols (51–53) over time ( ). The proposed mechanism involves initial protonation of the epoxide oxygen, triggering ring-opening and carbocation formation, followed by cyclization and hydride shifts (Figure 1):

Key Products:

ProductStructureConditionsReference
Tricyclohumuladiol (50)Tricyclic diolH₂SO₄, 25°C, 1 hr
Humulenol (6)Bicyclic alcoholProlonged acid exposure

Oxidation and Thermal Degradation

This compound is susceptible to oxidation and thermal degradation. Under simulated wort-boiling conditions (100°C, 1.5 hr), it partially converts to humulenol II and humulol via free-radical pathways ( ). Photooxidation with UV light yields humulene epoxide III, a previously unidentified isomer ( , ).

Oxidation Pathways:

  • Thermal Oxidation (100°C):

    Humulene epoxide IIΔHumulenol II+Humulol\text{this compound} \xrightarrow{\Delta} \text{Humulenol II} + \text{Humulol}

    Yield: 12–18% after 24 hr ( ).

  • Photooxidation (UV light):

    Humulene epoxide IIhνHumulene epoxide III(Minor product)\text{this compound} \xrightarrow{h\nu} \text{Humulene epoxide III} \quad (\text{Minor product})

Catalytic Cyclization with Tetracyanoethylene (TCNE)

Reaction with TCNE in methanol selectively produces tricyclic ethers. For humulene 6,7-epoxide (a positional isomer of this compound), TCNE catalyzes cyclization to a tricyclic methanol adduct (4) without skeletal rearrangements seen in stronger acid conditions ( ):

Humulene 6,7-epoxideTCNE, MeOHTricyclic ether (4)(Major product)\text{Humulene 6,7-epoxide} \xrightarrow{\text{TCNE, MeOH}} \text{Tricyclic ether (4)} \quad (\text{Major product})

Key Data:

  • 13C NMR: Absence of alkene signals confirms tricyclic structure ( ).

  • Mechanism: π-Acid catalysis by TCNE stabilizes carbocation intermediates, enabling stereoselective cyclization ( ).

Biogenetic Relevance

This compound is implicated in the biosynthesis of caryophyllene and protoilludane-type sesquiterpenes. Acid-catalyzed cyclization of this compound generates intermediates that rearrange to caryophyllene (22) via a bicyclobutonium ion (45) ( , ):

Proposed Pathway:

  • Epoxide protonation and ring-opening.

  • Cyclization to bicyclobutonium ion (45).

  • Hydride transfer and ring cleavage → Caryophyllene (22).

Stability and Storage

This compound degrades during hop storage, forming humulene epoxide III and humulenol II. GC/MS analyses show:

  • Storage (1 year, 25°C): 15% conversion to epoxide III ( ).

  • Light Exposure: Accelerates degradation by 40% compared to dark storage ( ).

Comparative Reactivity

This compound exhibits distinct reactivity compared to humulene epoxide I:

PropertyThis compoundHumulene Epoxide I
Major Oxidation Product Humulenol IIHumuladienone
Acid-Catalyzed Products Tricyclic diols (50–53)Bicyclic ethers
Thermal Stability Moderate (t₁/₂ = 48 hr at 100°C)Low (t₁/₂ = 12 hr at 100°C)

Mechanistic Insights

  • Electrophilic Attack: The Δ¹⁰ double bond in this compound is preferentially targeted by electrophiles due to higher torsional strain ( ).

  • Stereoselectivity: Cyclization follows chair (C) and twist-boat (T) conformations, dictating trans/cis ring junctions ( ).

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Humulene epoxide II has been studied for its anti-inflammatory effects. Research indicates that compounds derived from hops exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases. In a study examining the effects of essential oils from hops, this compound was identified as one of the active constituents contributing to this activity .

Antimicrobial Activity
The antimicrobial properties of this compound have been highlighted in studies focusing on essential oils. For instance, essential oil fractions containing this compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings suggest that this compound could be utilized in developing natural antimicrobial agents .

Food Industry Applications

Flavoring Agent
this compound has been detected in various foods, including alcoholic beverages and spices like allspice and ginger. Its presence contributes to the flavor profile of these products, indicating its potential use as a natural flavoring agent in the food industry .

Biomarker for Food Consumption
Due to its detection in specific food items, this compound may serve as a biomarker for dietary intake. This application could be particularly valuable in nutritional studies and dietary assessments .

Agricultural Applications

Pest Repellent
Research has indicated that this compound possesses insecticidal properties. Its effectiveness as a natural pesticide could provide an eco-friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .

Case Studies

Study Focus Findings
Mlotkiewicz Thesis (1979)Chemistry of Humulene EpoxidesDiscussed the cyclization reactions and stereo-selectivity of humulene derivatives, including this compound's role in producing bioactive compounds .
Essential Oils Study (2020)Antimicrobial ActivityDemonstrated significant inhibition of E. coli by essential oil fractions containing this compound, supporting its use in natural antimicrobial formulations .
Bioproduction Study (2017)Extraction TechniquesDeveloped methods for efficient extraction of α-humulene and its derivatives, highlighting potential industrial applications of sesquiterpenes like this compound .

Mechanism of Action

The mechanism of action of humulene epoxide II involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Humulene epoxide II belongs to the oxygenated sesquiterpenes, a class that includes compounds like caryophyllene oxide , humulene epoxide I , and α-humulene . Below is a detailed comparative analysis:

Structural and Functional Group Differences

Compound Molecular Formula Key Functional Groups Epoxide Position Biological Activities
This compound C₁₅H₂₄O Epoxide C6-C7 Antimalarial , antimicrobial
Humulene epoxide I C₁₅H₂₄O Epoxide C1-C2 Antimicrobial, anti-inflammatory
Caryophyllene oxide C₁₅H₂₄O Epoxide C8-C9 Antifungal, analgesic
α-Humulene C₁₅H₂₄ Alkene N/A Anti-inflammatory, cytotoxic
β-Caryophyllene C₁₅H₂₄ Cyclobutane N/A Anti-anxiety, antimicrobial

Key Observations :

  • Epoxide Position : The bioactivity of this compound is influenced by its C6-C7 epoxide, distinguishing it from humulene epoxide I (C1-C2) and caryophyllene oxide (C8-C9) .
  • Polarity: Oxygenated derivatives like this compound are more polar than non-oxygenated analogs (e.g., α-humulene), affecting their extraction and chromatographic behavior .

Distribution in Essential Oils

This compound is a secondary metabolite in plants, but its abundance varies significantly across species and regions:

Table 1: Comparative Abundance in Essential Oils
Plant Source This compound (%) Key Co-occurring Compounds (%) Reference
Zingiber zerumbet (Malaysia) 20.84 Zerumbone (60.4%), β-humulene (5.4%)
Guarea humaitensis 14.43 Caryophyllene oxide (40.91%)
Solidago virgaurea (Lithuania) 10.2 (leaves) Caryophyllene oxide, germacrene D
Cannabis sativa (flowers) 1.25 β-Myrcene (26.66%), β-caryophyllene (17.5%)
Mangifera indica (Tommy Atkins cultivar) 8.66 Caryophyllene oxide (12.4%), β-selinene (29.6%)

Notable Findings:

  • Regional Variability : In Zingiber zerumbet, this compound content ranges from 5.5% (India) to 20.84% (Malaysia) , influenced by climatic and extraction conditions .

Pharmacological Activity Comparison

Compound Antimalarial Antimicrobial Anti-inflammatory Cytotoxic
This compound Yes Moderate Not reported No
Caryophyllene oxide No Strong Yes Yes
α-Humulene No Weak Yes Yes

Insights :

  • Antimalarial Specificity : this compound is uniquely reported to inhibit Plasmodium strains, a property absent in caryophyllene oxide or α-humulene .
  • Anti-inflammatory Gaps : Unlike α-humulene and caryophyllene oxide, this compound lacks documented anti-inflammatory activity .

Physicochemical Properties

Property This compound Caryophyllene Oxide α-Humulene
Boiling Point (°C) 285.6 257–259 168–169.5
Density (g/cm³) 0.907 0.976 0.886
Solubility Insoluble in water Insoluble in water Insoluble in water

Storage Stability : this compound requires storage at 2–8°C in solvent or -20°C as a powder to prevent degradation , whereas α-humulene is stable at room temperature .

Q & A

Q. How do environmental factors influence the concentration of this compound in plant sources?

  • Methodological Answer : Diurnal and seasonal variations significantly affect yields. For example, leaves harvested at 7:00 AM show 2.6% this compound, while afternoon samples drop to <1% . Optimize extraction protocols by testing solvents (e.g., hexane vs. ethanol) and pH conditions—higher yields are observed at pH 9.5 in floral tissues . Validate results using ANOVA and Tukey’s post-hoc tests to address variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved in pharmacological studies?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or compound stability. For example, antimalarial activity may diminish if the epoxide group degrades during storage. Use stability studies (HPLC monitoring under varying temperatures and light exposure) and standardized bioassays (e.g., fixed parasite strains and incubation times) . Cross-reference with structural analogs (e.g., α-humulene) to isolate structure-activity relationships .

Q. What strategies are recommended for synthesizing this compound and its derivatives?

  • Methodological Answer : Semi-synthesis from α-humulene via epoxidation (e.g., using meta-chloroperbenzoic acid) is a common approach. Optimize reaction conditions (solvent polarity, temperature) to minimize side products like humulene oxide I . For novel derivatives, employ computational modeling (density functional theory) to predict regioselectivity before experimental validation .

Q. How can researchers address challenges in quantifying this compound in complex matrices?

  • Methodological Answer : Use internal standards (e.g., deuterated caryophyllene) to improve GC-MS accuracy. For plant extracts with co-eluting compounds, apply two-dimensional GC (GC×GC) or high-resolution MS. Calibration curves must account for matrix effects—validate with spike-recovery experiments (80–120% recovery range) .

Q. What mechanisms explain this compound’s pharmacological effects at the molecular level?

  • Methodological Answer : Hypothesize targets via molecular docking (e.g., Plasmodium cytochrome bc1 complex) or transcriptomic profiling of treated cells. Validate using knock-out models (e.g., CRISPR-Cas9-modified parasites) or competitive binding assays. Note that its hydrophobicity may limit bioavailability, necessitating formulation studies (e.g., nanoemulsions) .

Methodological Notes for Reproducibility

  • Compound Characterization : Report melting points, optical rotation, and spectral data (IR, <sup>1</sup>H/<sup>13</sup>C NMR) per IUPAC guidelines .
  • Bioassay Design : Include positive/negative controls and triplicate measurements. For in vivo studies, adhere to ARRIVE guidelines for animal dosing and ethical reporting .
  • Data Conflict Resolution : Use meta-analysis tools (e.g., RevMan) to reconcile divergent results across studies, prioritizing peer-reviewed data over preprint sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Humulene epoxide II
Reactant of Route 2
Humulene epoxide II

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